molecular formula C15H29NO4S B14523128 N,N-Bis(2-hydroxyethyl)-3-(octane-1-sulfinyl)prop-2-enamide CAS No. 62555-30-0

N,N-Bis(2-hydroxyethyl)-3-(octane-1-sulfinyl)prop-2-enamide

Cat. No.: B14523128
CAS No.: 62555-30-0
M. Wt: 319.5 g/mol
InChI Key: RYASAKRPFHKUAY-UHFFFAOYSA-N
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Description

N,N-Bis(2-hydroxyethyl)-3-(octane-1-sulfinyl)prop-2-enamide: is a synthetic organic compound that features both sulfinyl and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-hydroxyethyl)-3-(octane-1-sulfinyl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting an appropriate carboxylic acid derivative with a suitable amine under conditions that promote amide bond formation.

    Introduction of the Sulfinyl Group: The sulfinyl group can be introduced through oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Hydroxyethylation: The hydroxyethyl groups can be introduced via alkylation reactions using ethylene oxide or similar reagents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.

    Reduction: The amide and sulfinyl groups can be reduced under appropriate conditions to form amines and thioethers, respectively.

    Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, tosylates.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amines and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound may serve as a ligand or catalyst in various organic transformations.

    Materials Science: Potential use in the synthesis of polymers or as a building block for advanced materials.

Biology and Medicine:

    Drug Development:

    Biochemical Research: May be used as a probe or reagent in biochemical assays.

Industry:

    Surfactants: The compound’s amphiphilic nature could make it useful as a surfactant or emulsifier.

    Lubricants: Potential use as an additive in lubricants to enhance performance.

Mechanism of Action

The mechanism by which N,N-Bis(2-hydroxyethyl)-3-(octane-1-sulfinyl)prop-2-enamide exerts its effects would depend on its specific application. For example, in catalysis, it may act by coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

    N,N-Bis(2-hydroxyethyl)-3-(octane-1-sulfonyl)prop-2-enamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    N,N-Bis(2-hydroxyethyl)-3-(octane-1-thio)prop-2-enamide: Similar structure but with a thioether group instead of a sulfinyl group.

Uniqueness:

  • The presence of both hydroxyethyl and sulfinyl groups in N,N-Bis(2-hydroxyethyl)-3-(octane-1-sulfinyl)prop-2-enamide provides unique chemical reactivity and potential applications that may not be shared by its analogs.

Properties

CAS No.

62555-30-0

Molecular Formula

C15H29NO4S

Molecular Weight

319.5 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)-3-octylsulfinylprop-2-enamide

InChI

InChI=1S/C15H29NO4S/c1-2-3-4-5-6-7-13-21(20)14-8-15(19)16(9-11-17)10-12-18/h8,14,17-18H,2-7,9-13H2,1H3

InChI Key

RYASAKRPFHKUAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)C=CC(=O)N(CCO)CCO

Origin of Product

United States

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